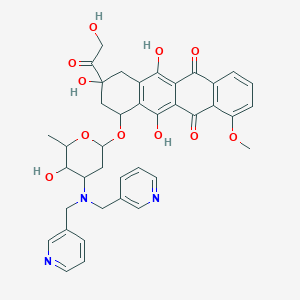
N,N-Bis(3-pyridylmethyl)adriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(3-pyridylmethyl)adriamycin (BPMD) is a chemical compound that belongs to the anthracycline family of drugs. BPMD is a synthetic molecule that has been developed as an anticancer agent. It has shown promising results in preclinical studies and is being evaluated for its potential use in the treatment of various cancers.
作用機序
N,N-Bis(3-pyridylmethyl)adriamycin exerts its anticancer effects by intercalating into the DNA of cancer cells and inhibiting DNA synthesis. It also induces DNA damage by generating free radicals that react with DNA. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
生化学的および生理学的効果
N,N-Bis(3-pyridylmethyl)adriamycin has been shown to have significant biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce apoptosis. N,N-Bis(3-pyridylmethyl)adriamycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
実験室実験の利点と制限
N,N-Bis(3-pyridylmethyl)adriamycin has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified. It has also been shown to be effective in killing cancer cells in preclinical studies. However, N,N-Bis(3-pyridylmethyl)adriamycin has some limitations for use in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in some experimental systems.
将来の方向性
There are several future directions for research on N,N-Bis(3-pyridylmethyl)adriamycin. One potential direction is to investigate its effectiveness in combination with other anticancer drugs. It may also be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a targeted therapy for specific types of cancer. Another potential direction is to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Finally, it may be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a diagnostic tool for cancer, as it has been shown to have high affinity for cancer cells.
合成法
N,N-Bis(3-pyridylmethyl)adriamycin is synthesized by modifying the structure of the well-known anticancer drug, doxorubicin. The synthesis involves the reaction of two molecules of doxorubicin with a linker molecule that contains two pyridine groups. The resulting compound is N,N-Bis(3-pyridylmethyl)adriamycin, which has two doxorubicin molecules linked together by a pyridine-containing linker.
科学的研究の応用
N,N-Bis(3-pyridylmethyl)adriamycin has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies of various types of cancer, including breast, lung, and colon cancer. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in killing cancer cells by inducing DNA damage and inhibiting DNA synthesis. It has also been shown to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
CAS番号 |
145785-64-4 |
|---|---|
製品名 |
N,N-Bis(3-pyridylmethyl)adriamycin |
分子式 |
C39H39N3O11 |
分子量 |
725.7 g/mol |
IUPAC名 |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
InChIキー |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
同義語 |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



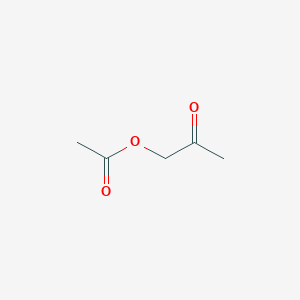
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)
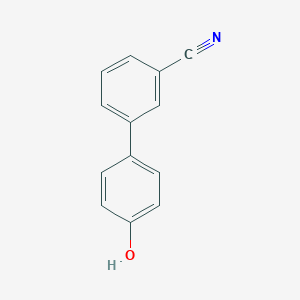
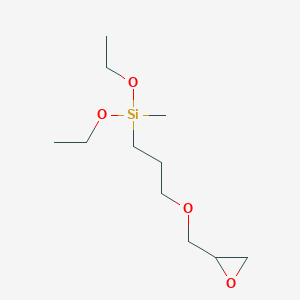
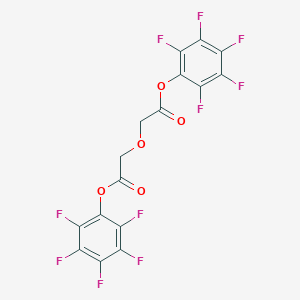
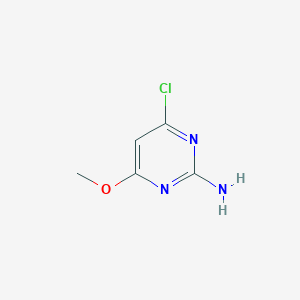
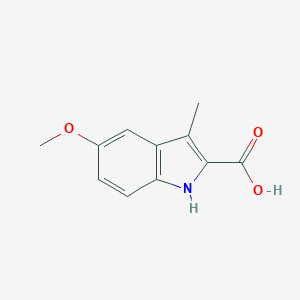
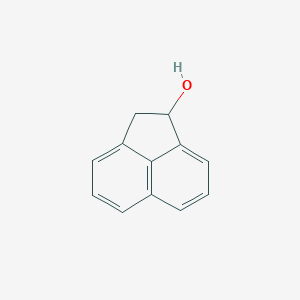
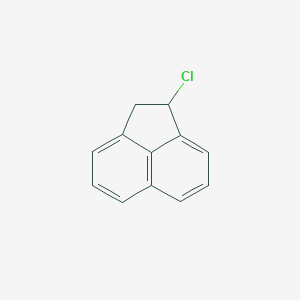
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
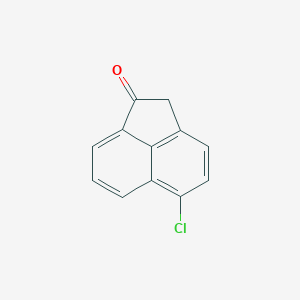
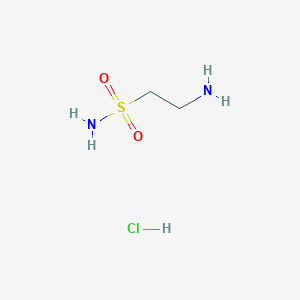
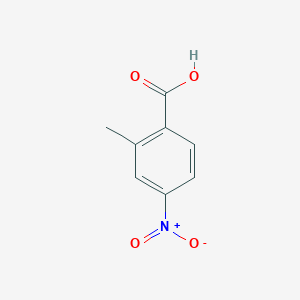
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)